2,6-Dimethylcyclohexanol
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dimethylcyclohexanol and its derivatives involves several key methodologies that showcase the compound's accessibility and adaptability in organic synthesis. Notably, a convenient methodology from 2,6-Dimethylcyclohexanone was developed, highlighting an efficient pathway to 2,6-Dimethyltropone, a compound of interest for synthesizing antiviral compounds (Almássy et al., 2002; Almássy et al., 2003). This method showcases the chemical transformations that 2,6-Dimethylcyclohexanol can undergo, reflecting its utility in complex organic syntheses.
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylcyclohexanol and its derivatives has been explored through various spectroscopic techniques. Studies have focused on the conformational analysis and the energetic aspects of its structure, revealing insights into its stability and reactivity. The rotational spectrum of 2,6-Dimethylcyclohexanone, a closely related compound, provides valuable information about the structural characteristics and the effect of substituents on the compound's geometry (Jang, Shim, & Oh, 2017).
Chemical Reactions and Properties
2,6-Dimethylcyclohexanol undergoes a variety of chemical reactions, reflecting its chemical properties. For instance, its reduction with sodium borohydride has been revisited, correcting previous structural assignments of the products and uncovering a solvent effect, which highlights the compound's reactivity and the influence of experimental conditions on its behavior (Hathaway, 1998).
Scientific Research Applications
1. Application as a General Anesthetic
- Summary of the Application: 2,6-Dimethylcyclohexanol has been synthesized and separated into individual diastereomers for potential use as a general anesthetic . This is due to its structural similarity to propofol, a common anesthetic .
- Methods of Application: The project involved the synthesis and separation of individual diastereomers of 2,6-dimethylcyclohexanol . The specific methods of synthesis and separation were not detailed in the available information.
2. Use in Agriculture
- Summary of the Application: 2,6-Dimethylcyclohexanol has been identified as one of the volatile compounds in Portulaca oleracea L., a plant known for its high levels of phytochemical compounds .
- Methods of Application: The volatile compounds of Portulaca oleracea L. were analyzed using headspace gas chromatography-mass spectrometry (GC-MS) .
Safety And Hazards
properties
IUPAC Name |
2,6-dimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOISVRZIQDQVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871123 | |
Record name | 2,6-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylcyclohexanol | |
CAS RN |
5337-72-4 | |
Record name | 2,6-Dimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5337-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHYLCYCLOHEXANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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